7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound notable for its complex molecular structure, which integrates a benzofuran moiety with thiophene and pyrazine rings. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its unique biological activities. The molecular formula of this compound is CHNOS, and it has a molecular weight of approximately 365.4 g/mol. Its structural representation can be denoted using the SMILES notation: COc1cccc2c1oc(c2)C(=O)NCc1nccnc1c1cscc1 .
This compound is classified under organic compounds, specifically within the category of carboxamides. It is synthesized through various chemical methods and has been cataloged with the CAS number 2034497-10-2. The compound's classification as a potential pharmaceutical agent stems from its structural features that may confer specific biological activities, making it a subject of interest in scientific research .
The synthesis of 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. Key methods include:
Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for enhancing yield and purity during synthesis. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the synthesis process .
The molecular structure of 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide features:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2034497-10-2 |
| SMILES Notation | COc1cccc2c1oc(c2)C(=O)NCc1nccnc1c1cscc1 |
7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
The optimization of reaction conditions—such as pH, temperature, and solvent—can significantly impact the efficiency and selectivity of these reactions. Characterization techniques like mass spectrometry (MS) and infrared spectroscopy (IR) are employed to analyze reaction products .
The mechanism of action for 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves interaction with specific biological targets, potentially including enzymes or receptors relevant to disease pathways.
Key aspects include:
While specific physical properties such as density and boiling point are not readily available for 7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide, it is anticipated that:
Chemical properties include:
7-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has significant potential applications in scientific research:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: